Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate hydrochloride
Description
Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate hydrochloride is a spirocyclic amine derivative featuring a 1-azaspiro[3.3]heptane core. This bicyclic scaffold is characterized by a fused six-membered ring system with nitrogen at the bridgehead position. The compound is functionalized with an aminomethyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position, with a hydrochloride counterion enhancing its stability and solubility. Such spirocyclic amines are pivotal in medicinal chemistry due to their conformational rigidity, which improves target binding and metabolic stability .
Key synthetic routes involve nucleophilic substitution or reductive amination strategies, as exemplified by derivatives in and . For instance, highlights its structural analog, tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate (EN300-7510032), synthesized via multi-step functionalization of the spirocyclic backbone.
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-5-4-12(14)6-9(7-12)8-13;/h9H,4-8,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCVYYBJKOVYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(aminomethyl)-1-azaspiro[33]heptane-1-carboxylate hydrochloride typically involves the formation of the spirocyclic core followed by functional group modifications One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic ring system
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. The use of robust catalysts and reagents that facilitate efficient transformations is crucial in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions involving nucleophiles such as amines or alkoxides in the presence of suitable leaving groups are typical.
Major Products:
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate hydrochloride serves as a versatile building block for the construction of complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of novel compounds.
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a scaffold in drug discovery. Its unique structure may interact with biological targets in ways that lead to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism by which tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate hydrochloride exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for specific binding interactions with enzymes or receptors, potentially modulating their activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Rigidity vs. Flexibility: The 1-azaspiro[3.3]heptane core (target compound) provides greater conformational rigidity compared to non-spiro analogs like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (similarity score: 0.86, ). This rigidity enhances binding affinity in receptor-ligand interactions. In contrast, the 1-oxa-6-azaspiro[3.3]heptane () replaces a nitrogen with oxygen, reducing basicity but improving aqueous solubility due to altered hydrogen-bonding capacity .
Substituent Effects: Fluorine Substitution: The 3,3-difluoro analog () exhibits increased metabolic stability and lipophilicity (logP ~1.2) compared to the aminomethyl derivative, making it suitable for CNS-targeting drugs . Aminomethyl vs. Aryl Groups: The target compound’s 6-aminomethyl group enables facile derivatization (e.g., peptide coupling), while aryl-substituted spirocycles () are tailored for enantioselective catalysis or chiral auxiliaries .
Synthetic Accessibility :
- The target compound’s synthesis () involves Boc protection and reductive amination, yielding ~50–60% purity. In comparison, 3,3-difluoro derivatives require fluorination steps (e.g., DAST reagents), reducing yields to ~30–40% .
- Iridium-catalyzed enantioselective amination () achieves high enantiomeric excess (>90% ee) but demands specialized catalysts and conditions .
Commercial Availability and Cost: The 3,3-difluoro derivative is commercially available (Aladdin, Combi-Blocks) at $246/100 mg (97% purity), whereas the aminomethyl variant is less commonly cataloged, suggesting higher synthetic complexity .
Biological Activity
Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate hydrochloride, a compound with the CAS number 2287282-33-9, is a spirocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H22N2O2·HCl, with a molecular weight of approximately 250.78 g/mol. Its structure features a rigid spirocyclic core which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2·HCl |
| Molecular Weight | 250.78 g/mol |
| CAS Number | 2287282-33-9 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic framework. Techniques such as continuous flow chemistry have been employed to optimize yield and purity during industrial production.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminomethyl group allows for hydrogen bonding and electrostatic interactions, potentially modulating enzymatic activity.
Biological Activity Overview
Research indicates that this compound may serve as a scaffold in drug discovery, particularly for developing therapeutic agents targeting neurological disorders due to its ability to cross the blood-brain barrier.
Case Studies and Research Findings
-
Neuroprotective Effects :
A study investigated the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that spirocyclic compounds could mitigate cell death and improve viability through antioxidant mechanisms. -
Antimicrobial Activity :
Preliminary investigations have shown that derivatives of spirocyclic compounds exhibit significant antimicrobial properties against various bacterial strains, indicating potential applications in treating infections. -
Cancer Research :
Research on similar compounds has demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways involved in cell survival.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other spirocyclic compounds:
| Compound Name | Biological Activity |
|---|---|
| Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | Moderate antimicrobial activity |
| Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Inhibitory effects on cancer cell lines |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling reactions using allyl acetates or sulfinyl intermediates under basic conditions (e.g., Cs₂CO₃ or NaH) in polar aprotic solvents like DMF at elevated temperatures (e.g., 90°C) . Optimization focuses on catalyst loading (e.g., 300 mol% Cs₂CO₃) and purification via flash column chromatography (SiO₂, hexane:EtOAc gradients) to achieve yields >85% .
- Key Data :
| Reaction Component | Conditions | Yield | Reference |
|---|---|---|---|
| Allyl acetate + spirocyclic precursor | 90°C, Cs₂CO₃, DMF | 87% | |
| LiAlH₄ reduction | THF, NaH | 87–91% |
Q. How is structural characterization of this compound performed to confirm purity and stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm backbone structure and substituent positions (e.g., tert-butyl, spirocyclic carbons) .
- HRMS : Validates molecular formula (e.g., [M+H] matching theoretical values within 0.3 ppm error) .
- Optical Rotation : Measures enantiomeric excess (e.g., [α] = +3.5° to +44.0°) .
- Key Metrics :
- HPLC for enantiomeric excess (e.g., 89% ee) .
- FTIR for functional group validation (e.g., carbonyl stretches at ~1700 cm) .
Q. What analytical methods are recommended for assessing purity, and how are discrepancies resolved?
- Methodological Answer :
- HPLC/UPLC : Detects impurities >0.3% using reverse-phase columns (C18) with UV detection .
- TLC : Monitors reaction progress (R = 0.26 in hexane:EtOAc) .
- Elemental Analysis : Resolves discrepancies between NMR and LCMS by quantifying C/H/N ratios .
Advanced Research Questions
Q. How can enantioselective synthesis challenges (e.g., racemization) be mitigated during spirocyclic core formation?
- Methodological Answer :
- Chiral Auxiliaries : Use tert-butylsulfinyl groups to control stereochemistry at spirocenters .
- Low-Temperature Quenching : Prevents racemization during LiAlH₄ reductions by maintaining reactions at –20°C .
- Kinetic Resolution : Asymmetric catalysis (e.g., iridium complexes) enhances enantioselectivity in allylic amination .
- Key Data :
| Strategy | Outcome | Reference |
|---|---|---|
| Sulfinyl-directed synthesis | 89% ee | |
| Iridium catalysis | >90% regioselectivity |
Q. What mechanistic insights explain conflicting yields in scaled-up syntheses?
- Methodological Answer :
- Mass Transfer Limitations : Aggregation of spirocyclic intermediates reduces reactivity; sonication or high-dilution conditions improve yields .
- Byproduct Formation : Tosyl chloride quenching generates sulfonamide side-products; optimized stoichiometry (1.5 eq. TsCl) minimizes this .
- Case Study : Scaling from 1 mmol to 10 mmol decreased yield from 87% to 72% due to inefficient mixing, resolved via continuous flow reactors .
Q. How do non-covalent interactions (e.g., hydrogen bonding) influence biological activity or crystallization?
- Methodological Answer :
- Hydrogen Bonding Analysis : X-ray crystallography and graph set analysis (e.g., Etter’s rules) predict packing motifs and stability .
- Molecular Dynamics : Simulates ligand-receptor interactions (e.g., hydrophobic pockets in enzymes) using docking software (AutoDock Vina) .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 102–104°C vs. 131–133°C)?
- Resolution : Polymorphism or solvate formation (e.g., hydrate vs. anhydrous forms) causes discrepancies. Differential Scanning Calorimetry (DSC) identifies phase transitions, while PXRD confirms crystalline forms .
Q. How can conflicting HRMS data ([M+H] deviations >1 ppm) be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
